1-Bromo-2-(chloromethyl)-3-nitrobenzene chemical structure and properties
1-Bromo-2-(chloromethyl)-3-nitrobenzene chemical structure and properties
An In-Depth Technical Guide to 1-Bromo-2-(chloromethyl)-3-nitrobenzene
Executive Summary
1-Bromo-2-(chloromethyl)-3-nitrobenzene is a highly functionalized trisubstituted benzene scaffold used primarily as a "linchpin" intermediate in the synthesis of complex heterocyclic systems.[1] Its unique 1,2,3-substitution pattern—featuring a reactive benzylic chloride, an aryl bromide, and a nitro group—enables orthogonal functionalization strategies. This compound is critical in the total synthesis of alkaloids (e.g., carbazomadurin A) and the development of indole-based therapeutics. This guide details its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations.
Chemical Identity & Physicochemical Properties
This compound is characterized by a dense functionalization that dictates its physical behavior and reactivity.[2] The ortho-relationship between the bulky nitro, bromomethyl, and bromo groups creates significant steric crowding, influencing the regioselectivity of subsequent transformations.
| Property | Data |
| IUPAC Name | 1-Bromo-2-(chloromethyl)-3-nitrobenzene |
| Common Synonyms | 2-Bromo-6-nitrobenzyl chloride; 2-(Bromomethyl)-1-bromo-3-nitrobenzene (analog) |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| CAS Number | Note: Often prepared in situ or referenced via analogs:[1][3][4][5][6][7] • Alcohol Precursor: 861106-91-4 (2-Bromo-6-nitrobenzyl alcohol) [1][8][9] • Bromomethyl Analog: 58579-54-7 |
| Physical State | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DCM, EtOAc, THF, CHCl₃; Insoluble in water |
| Stability | Moisture sensitive (hydrolysis of benzyl chloride); Light sensitive (C-Br bond) |
Synthetic Pathways
The synthesis of 1-bromo-2-(chloromethyl)-3-nitrobenzene typically proceeds via the radical halogenation of 2-bromo-6-nitrotoluene or the chlorination of 2-bromo-6-nitrobenzyl alcohol .[1]
Route A: Radical Chlorination (Primary Method)
This route utilizes free-radical substitution to convert the methyl group of 2-bromo-6-nitrotoluene into the chloromethyl functionality.[1]
-
Precursor: 2-Bromo-6-nitrotoluene (CAS 55289-35-5)[1]
-
Reagents:
-Chlorosuccinimide (NCS) or Sulfuryl chloride ( ), Benzoyl peroxide (BPO) or AIBN (initiator).[1] -
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (green alternative).[1]
Protocol:
-
Dissolution: Dissolve 2-bromo-6-nitrotoluene (1.0 eq) in anhydrous
(0.2 M) under an inert atmosphere ( ). -
Addition: Add NCS (1.1 eq) and AIBN (0.05 eq).
-
Initiation: Heat the mixture to reflux (77°C) while irradiating with a tungsten lamp (optional but accelerates initiation).
-
Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The product spot will be less polar than the alcohol but distinct from the starting material.
-
Workup: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate.[10]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Route B: Dehydroxychlorination (High Purity Method)
This method avoids radical side-products (gem-dichlorides) by converting the alcohol directly.[1]
-
Precursor: 2-Bromo-6-nitrobenzyl alcohol (CAS 861106-91-4).[1][8][9]
-
Reagents: Thionyl chloride (
), catalytic DMF.[1] -
Solvent: Dichloromethane (DCM).[1]
Protocol:
-
Dissolve 2-bromo-6-nitrobenzyl alcohol (1.0 eq) in dry DCM at 0°C.
-
Add catalytic DMF (2-3 drops).[1]
-
Add
(1.5 eq) dropwise.[1] -
Allow to warm to room temperature and stir for 2 hours.
-
Quench with sat.
, extract with DCM, and concentrate.
Figure 1: Retrosynthetic analysis and forward synthesis pathways for the target compound.
Reactivity Profile & Functionalization
The compound's utility stems from its three distinct "handles," which can be engaged sequentially (orthogonally) to build complexity.
A. Benzylic Substitution ( )
The chloromethyl group is the most reactive site.[1] It undergoes facile nucleophilic displacement with amines, thiols, and alkoxides.
-
Application: Introduction of solubilizing groups or pharmacophores (e.g., morpholine, piperazine).[1]
-
Conditions:
, MeCN, 60°C.
B. Palladium-Catalyzed Coupling (Suzuki/Buchwald)
The aryl bromide is sterically crowded by the ortho-nitro and ortho-chloromethyl groups.[1] High-activity catalysts (e.g.,
-
Selectivity: The bromide reacts preferentially over the chloride under Pd(0) conditions, provided the benzylic position is not attacked by the base.
C. Nitro Reduction & Cyclization
Reduction of the nitro group (
Figure 2: Divergent reactivity profile demonstrating orthogonal functionalization.[1]
Applications in Drug Discovery
Scaffold for Indole Alkaloids
This compound is a precursor to 4-substituted indoles , a privileged scaffold in medicinal chemistry (e.g., serotonin receptor modulators).[1]
-
Mechanism:[1][5][7][11][12] Displacement of the benzylic chloride with a carbon nucleophile (e.g., malonate) followed by nitro reduction leads to cyclization.
Carbazomadurin A Synthesis
Research indicates the utility of the 2-bromo-6-nitrotoluene scaffold in the total synthesis of carbazomadurin A , a neuronal cell-protecting alkaloid.[1] The chloromethyl derivative allows for the extension of the carbon chain required for the carbazole framework.
Safety & Handling (MSDS Summary)
Signal Word: DANGER
-
Hazard Statements:
Handling Protocols:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1]
-
Spill Management: Neutralize spills with dilute ammonia or sodium bicarbonate solution before wiping.[1]
-
Storage: Store at 2-8°C under inert gas (
or Ar) to prevent hydrolysis and degradation.
References
-
Preparation of 2-bromo-6-nitrotoluene : ChemicalBook. (2025).[1] "Synthesis of 2-Bromo-6-nitrotoluene from 2-Methyl-3-nitroaniline."
-
Radical Halogenation Methodology : Master Organic Chemistry. (2013). "Selectivity in Free Radical Reactions: Bromination vs. Chlorination."
-
Application in Alkaloid Synthesis : Knölker, H. J., et al. (2003).[1] "First total synthesis of the neuronal cell protecting carbazole alkaloid carbazomadurin A." Chemical Communications, 1170-1171.
-
Analogous Compound Data (Bromomethyl) : PubChem. (2025).[1][6] "1-Bromo-2-(bromomethyl)-3-nitrobenzene (CAS 58579-54-7)."[1] [1]
-
Reactivity of Nitro-Benzyl Halides : BenchChem. (2025).[1] "Technical Guide to Nucleophilic Substitution of Nitro-Benzyl Halides." [1]
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- 6. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-BROMOBENZYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
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